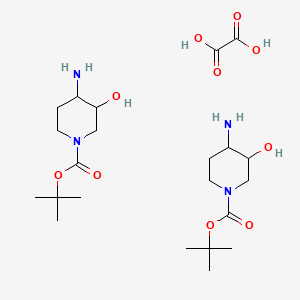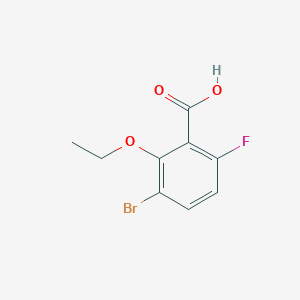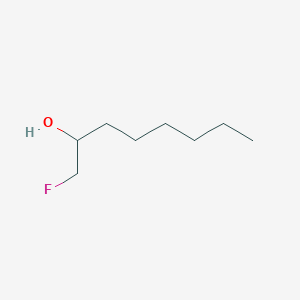
1-Fluorooctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorooctan-2-ol is an organic compound with the molecular formula C8H17FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to the second carbon of an octane chain
Preparation Methods
1-Fluorooctan-2-ol can be synthesized through several methods. One common approach involves the fluorination of 2-octanol using deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of the hydroxyl group with a fluorine atom under mild conditions . Another method involves the electrochemical fluorination of 2-octanol in the presence of anhydrous hydrogen fluoride, which can yield this compound with high selectivity .
Chemical Reactions Analysis
1-Fluorooctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-fluorooctan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-fluorooctane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles, such as iodide or cyanide ions
Common reagents used in these reactions include chromium trioxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution. The major products formed from these reactions are 1-fluorooctan-2-one, 1-fluorooctane, and substituted octanols, respectively.
Scientific Research Applications
1-Fluorooctan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms involving fluorinated substrates.
Medicine: Fluorinated alcohols like this compound are investigated for their potential use in drug development due to their unique metabolic stability and bioactivity.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability
Mechanism of Action
The mechanism by which 1-fluorooctan-2-ol exerts its effects is primarily through its interactions with biological molecules. The fluorine atom in the compound can form strong hydrogen bonds with proteins and enzymes, altering their structure and function. This interaction can inhibit or enhance the activity of specific enzymes, making it a useful tool in biochemical research .
Comparison with Similar Compounds
1-Fluorooctan-2-ol can be compared with other fluorinated alcohols such as 1-fluorohexan-2-ol and 1-fluorodecan-2-ol. These compounds share similar chemical properties but differ in their chain length, which affects their physical properties and reactivity. The unique aspect of this compound is its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biochemical research, and material science. Continued research into its applications and mechanisms of action will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
1-fluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNQHRPPLDIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
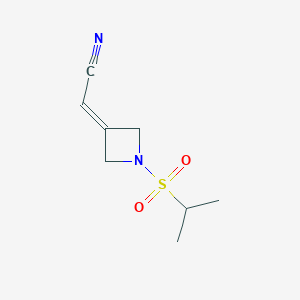
![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)
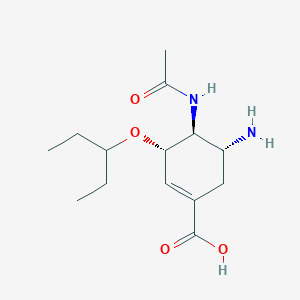
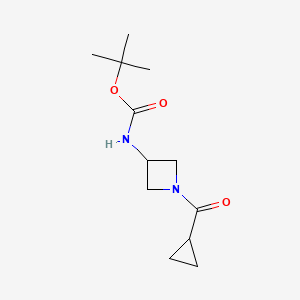
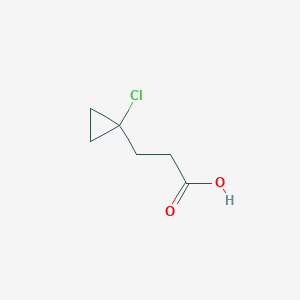
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
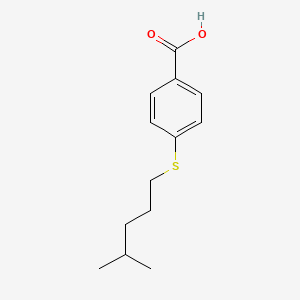
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
